Acide 4-acétyl-3-nitrophénylboronique

Vue d'ensemble

Description

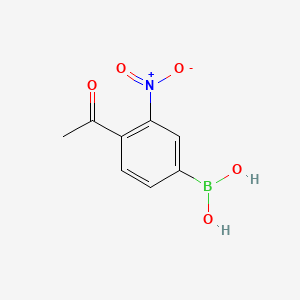

4-Acetyl-3-nitrophenylboronic acid is a compound with the CAS Number: 1256345-63-7 and a molecular weight of 208.97 . The IUPAC name for this compound is 4-acetyl-3-nitrophenylboronic acid .

Synthesis Analysis

Boronic acids, including 4-Acetyl-3-nitrophenylboronic acid, are commonly used in Suzuki–Miyaura coupling reactions . Protodeboronation of alkyl boronic esters, a valuable but underdeveloped process, has been reported using a radical approach .Molecular Structure Analysis

The linear formula of 4-Acetyl-3-nitrophenylboronic acid is C8H8BNO5 . The InChI code for this compound is 1S/C8H8BNO5/c1-5(11)7-3-2-6(9(12)13)4-8(7)10(14)15/h2-4,12-13H,1H3 .Chemical Reactions Analysis

Boronic acids, such as 4-Acetyl-3-nitrophenylboronic acid, are known to react with 1,2-diols through a reversible covalent condensation pathway . They are also used in Suzuki–Miyaura coupling reactions .Physical And Chemical Properties Analysis

The molecular weight of 4-Acetyl-3-nitrophenylboronic acid is 208.97 g/mol . It is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique

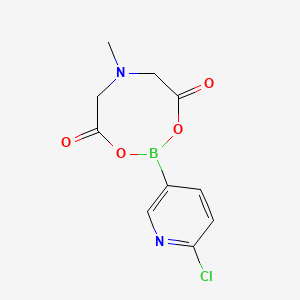

Réactions de couplage croisé de Suzuki-Miyaura

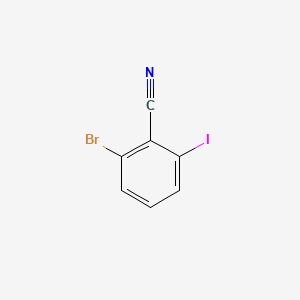

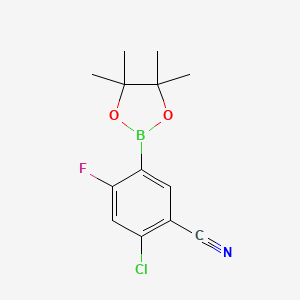

Acide 4-acétyl-3-nitrophénylboronique : est un joueur précieux dans les réactions de couplage croisé de Suzuki-Miyaura, qui sont essentielles pour former des liaisons carbone-carbone en synthèse organique. Cette réaction est largement utilisée pour la synthèse de divers composés biaryliques, qui sont des structures essentielles dans les produits pharmaceutiques, les produits agrochimiques et les matériaux organiques {svg_1}.

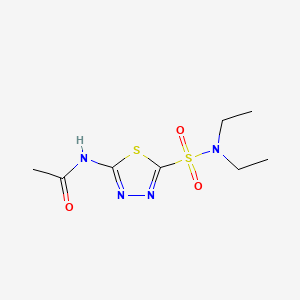

Études de protodéboronation

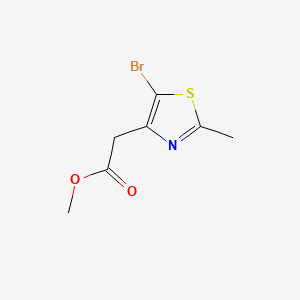

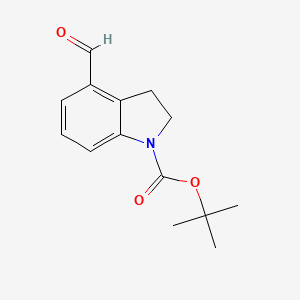

Le composé sert de substrat dans les études de protodéboronation. La protodéboronation est un processus où le groupe bore est remplacé par un atome d'hydrogène. Cette réaction est cruciale pour la modification des structures moléculaires, en particulier dans le développement de nouveaux produits pharmaceutiques et de molécules organiques complexes {svg_2}.

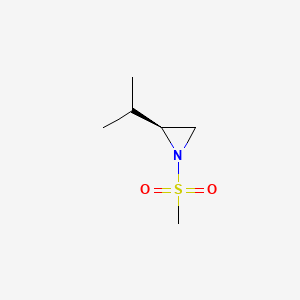

Synthèse asymétrique

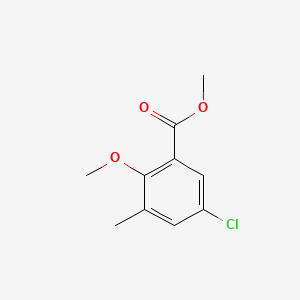

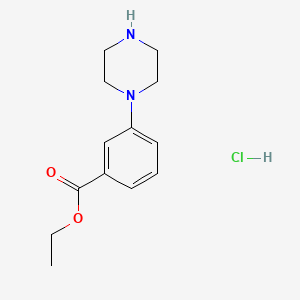

En synthèse asymétrique, l'this compound peut être utilisé pour introduire la chiralité dans une molécule. Ceci est particulièrement important pour créer des substances énantiomériquement pures, qui sont essentielles pour les médicaments qui nécessitent une grande spécificité dans leur interaction avec les cibles biologiques {svg_3}.

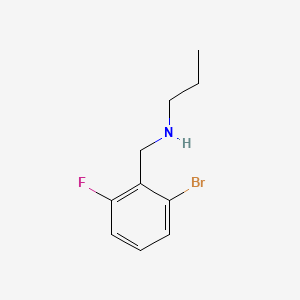

Transformations de groupes fonctionnels

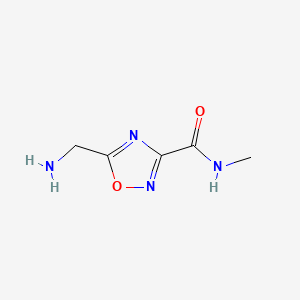

Ce dérivé d'acide boronique est utilisé dans la transformation des groupes fonctionnels. Il peut être converti en divers groupes fonctionnels, tels que les amines, les alcools et les halogénures, qui sont des réactions fondamentales en chimie médicinale et en science des matériaux {svg_4}.

Réactions d'homologation

Il est également impliqué dans les réactions d'homologation où la chaîne carbonée d'une molécule est étendue d'un atome de carbone. Ceci est une étape clé dans la synthèse de composés organiques plus grands à partir de précurseurs plus petits {svg_5}.

Réactions croisées radicalaire-polaire

This compound : peut participer à des réactions croisées radicalaire-polaire. Ces réactions sont un mélange de mécanismes radicalaires et polaires et sont utilisées pour créer des molécules complexes avec une grande précision {svg_6}.

Réactions d'hydroboration

Le composé peut être utilisé dans les réactions d'hydroboration, qui sont essentielles pour ajouter des atomes de bore aux alcènes. Cette étape est souvent utilisée dans la synthèse de composés organoborés, qui sont ensuite transformés en divers produits organiques {svg_7}.

Applications en science des matériaux

Enfin, en science des matériaux, l'this compound peut être utilisé pour modifier les propriétés de surface des matériaux. Ceci est particulièrement utile dans la création de surfaces fonctionnalisées pour les capteurs et les dispositifs électroniques {svg_8}.

Mécanisme D'action

Target of Action

The primary target of 4-Acetyl-3-nitrophenylboronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

4-Acetyl-3-nitrophenylboronic acid interacts with its target through a process known as transmetalation . In this process, the organoboron reagent (4-Acetyl-3-nitrophenylboronic acid) transfers formally nucleophilic organic groups from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by 4-Acetyl-3-nitrophenylboronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Pharmacokinetics

The compound’s role in the suzuki–miyaura coupling reaction suggests that its bioavailability is primarily determined by its stability and reactivity in the reaction environment .

Result of Action

The result of the action of 4-Acetyl-3-nitrophenylboronic acid is the formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is a key step in many synthetic processes, enabling the construction of complex organic molecules from simpler precursors .

Action Environment

The action of 4-Acetyl-3-nitrophenylboronic acid is influenced by various environmental factors. The Suzuki–Miyaura coupling reaction, in which this compound plays a key role, is known for its mild and functional group tolerant reaction conditions . Therefore, the reaction can be carried out in a variety of environments, including aqueous solutions . The stability and reactivity of 4-acetyl-3-nitrophenylboronic acid can be affected by factors such as temperature, ph, and the presence of other chemical species .

Propriétés

IUPAC Name |

(4-acetyl-3-nitrophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BNO5/c1-5(11)7-3-2-6(9(12)13)4-8(7)10(14)15/h2-4,12-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZXBGJTWRHMQQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)C)[N+](=O)[O-])(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681539 | |

| Record name | (4-Acetyl-3-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1256345-63-7 | |

| Record name | Boronic acid, B-(4-acetyl-3-nitrophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256345-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Acetyl-3-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Bromo-8-chloroimidazo[1,5-a]pyrazine](/img/structure/B597703.png)

![Benzo[d]oxazol-7-amine](/img/structure/B597715.png)

![5-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B597720.png)